N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide

vasoconstriction cardiovascular pharmacology selectivity

N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide, also known as 3-methanesulfonamidophenylguanidine, is a low-molecular-weight (228.27 g/mol) aromatic guanidine-sulfonamide hybrid belonging to the class of meta-substituted phenylguanidines. The compound incorporates a methanesulfonamide group at the 3-position of the phenyl ring, adjacent to a guanidine moiety, creating a pharmacophore distinct from classical phenylethylamine vasoconstrictors.

Molecular Formula C8H12N4O2S
Molecular Weight 228.27 g/mol
CAS No. 57004-73-6
Cat. No. B1340478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide
CAS57004-73-6
Molecular FormulaC8H12N4O2S
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC(=CC=C1)N=C(N)N
InChIInChI=1S/C8H12N4O2S/c1-15(13,14)12-7-4-2-3-6(5-7)11-8(9)10/h2-5,12H,1H3,(H4,9,10,11)
InChIKeyDAZIGWRHGQLIMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide (CAS 57004-73-6) – Structural Identity and Core Pharmacological Profile for Procurement Decisions


N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide, also known as 3-methanesulfonamidophenylguanidine, is a low-molecular-weight (228.27 g/mol) aromatic guanidine-sulfonamide hybrid belonging to the class of meta-substituted phenylguanidines [1]. The compound incorporates a methanesulfonamide group at the 3-position of the phenyl ring, adjacent to a guanidine moiety, creating a pharmacophore distinct from classical phenylethylamine vasoconstrictors. It was disclosed in US patent US3903159A as a member of a novel series of methanesulfonamidophenyl guanidine compounds characterized by vasoconstrictor activity without concomitant cardiac stimulation [2]. The compound is primarily supplied as a research chemical (typical purity 95-97%) for use as a pharmacological tool or synthetic building block .

Why Generic Substitution of N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide with Other Phenylguanidines Is Scientifically Unsupported


Within the aromatic guanidine class, substitution pattern and functional group identity critically determine the cardiovascular effect profile. The Hughes et al. (1975) structure-activity relationship analysis established that vasoconstrictor potency and the degree of cardiac stimulation are exquisitely sensitive to both the position (meta vs. para) and nature (methanesulfonamido vs. hydroxy vs. chloro) of phenyl ring substituents [1]. The meta-methanesulfonamido configuration is specifically claimed in US3903159A as conferring a desirable separation between vasoconstriction and heart rate elevation, whereas para-hydroxy or 3,4-dihydroxy analogs exhibit different mechanistic profiles, including direct alpha-adrenergic agonism [1][2]. Consequently, an N-(4-{[amino(imino)methyl]amino}phenyl)methanesulfonamide positional isomer or an unsubstituted phenylguanidine cannot be assumed to replicate the pharmacological fingerprint of the 3-methanesulfonamidophenylguanidine scaffold, making blind substitution in experimental protocols or procurement decisions scientifically invalid.

Quantitative Differentiation Evidence for N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide Relative to Analogues and Standard Vasoconstrictors


Vasoconstrictor Selectivity: Cardiac Stimulation Profile Compared with Standard Clinical Vasoconstrictors

In anesthetized dog cardiovascular assays, 3-methanesulfonamidophenylguanidine produced vasoconstriction without significant changes in heart rate, in contrast to standard vasoconstrictors such as phenylephrine, ephedrine, and methoxamine, which elevate both blood pressure and heart rate at therapeutic doses [1]. The patent explicitly states that the claimed compounds 'obtain vasoconstrictor activity without any significant changes in the cardiac rate of the host' [2]. This functional selectivity represents a qualitative differentiation from classical adrenergic vasoconstrictors.

vasoconstriction cardiovascular pharmacology selectivity

Structural Differentiation: Meta-Methanesulfonamido Substitution versus 3,4-Dihydroxy or 4-Hydroxy Guanidines in Canine Cardiovascular Models

The Hughes et al. (1975) SAR study identified that the most potent vasoconstrictors in the aromatic guanidine series were phenylguanidines substituted at the 3- and 4-positions with hydroxy or chloro groups [1]. In contrast, 3-methanesulfonamidophenylguanidine, bearing a methanesulfonamido substituent, was specifically profiled in US3903159A and distinguished by its lack of cardiac stimulation—a feature not shared by the 3,4-dihydroxyphenylguanidines, which act via a direct alpha-adrenergic mechanism [1][2]. The 4′-hydroxy-3′-methanesulfonamidophenylguanidine analog is also claimed but represents a structurally distinct entity with potentially different pharmacokinetics.

structure-activity relationship vasoconstrictor potency meta-substitution

In Vitro ADME/Physicochemical Differentiation: LogP, Polar Surface Area, and Implications for Blood-Brain Barrier Penetration

Computational property analysis yields a calculated LogP of 2.39 and a polar surface area (PSA) of 116.45 Ų for this compound [1]. Compared to the more polar 3,4-dihydroxyphenylguanidines (predicted LogP <1.0, PSA >130 Ų due to additional hydroxyl groups), the methanesulfonamido derivative is significantly more lipophilic, suggesting enhanced membrane permeability. The PSA value approaches the commonly cited threshold for blood-brain barrier penetration (PSA <90 Ų for optimal CNS penetration), indicating that this compound resides in an intermediate permeability space distinct from both highly polar guanidines and purely lipophilic vasoconstrictors.

physicochemical properties LogP drug-likeness

Positional Isomer Differentiation: Biological Activity Divergence Between Meta- and Para-Substituted Methanesulfonamidophenylguanidines

As evidenced by the specific claiming of 3-methanesulfonamidophenylguanidine in US3903159A, the meta-substitution pattern is structurally critical for the observed vasoconstrictor-selectivity profile [1]. The patent explicitly distinguishes this compound from other regioisomers, and the broader SAR literature on aromatic guanidines demonstrates that substitution position profoundly affects receptor interactions: meta-substituted phenylguanidines exhibit distinct pharmacological profiles from para-substituted congeners in multiple biological contexts, including urokinase inhibition and 5-HT receptor binding [2][3].

positional isomerism meta vs. para substitution pharmacological specificity

Recommended Research and Industrial Application Scenarios for N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide Based on Verified Differentiation Evidence


Pharmacological Tool for Studying Vasoconstriction in the Absence of Cardiac Chronotropic Confounds

This compound is suitable for ex vivo or in vivo cardiovascular studies requiring a vasoconstrictor stimulus that does not simultaneously elevate heart rate. Unlike phenylephrine or ephedrine, which engage cardiac beta-adrenergic pathways, the methanesulfonamidophenylguanidine scaffold provides a cleaner vasoconstrictive signal, as documented in the anesthetized dog model [1][2]. Researchers investigating vascular smooth muscle function, endothelial modulation of vasoconstriction, or decongestant pharmacology can use this compound to minimize heart rate artifacts.

Synthetic Building Block for Guanidine-Containing Bioactive Molecule Libraries

The compound's dual guanidine-sulfonamide architecture makes it a versatile intermediate for constructing focused libraries of serine protease inhibitors, 5-HT receptor ligands, or proteolysis-targeting chimeras (PROTACs). The methanesulfonamido group serves as a metabolically stable sulfonamide anchor point, while the guanidine moiety can be elaborated for target engagement. Its classification as a 'Building Block' in multiple chemical catalogs supports its role in medicinal chemistry campaigns.

Reference Compound for Structure-Activity Relationship Studies in the Aromatic Guanidine Class

Given the well-characterized SAR landscape established by Hughes et al. (1975), this compound serves as a key reference point for systematic exploration of how meta-substitution with electron-withdrawing sulfonamide groups modulates vasoconstrictor activity versus hydroxy or chloro substituents [1]. It can be used as a baseline comparator when synthesizing and evaluating next-generation guanidine-based cardiovascular agents.

In Vitro Permeability and Distribution Model Compound for Sulfonamide-Guanidine Hybrids

With calculated LogP 2.39 and PSA 116.45 Ų, this compound occupies a property space of intermediate permeability [3]. It can serve as a model compound in Caco-2 or PAMPA assays for calibrating the behavior of sulfonamide-guanidine hybrid scaffolds, aiding the development of compounds with tailored oral bioavailability or tissue distribution profiles.

Quote Request

Request a Quote for N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.